2,4-Dimethylpiperidine, trans-
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Overview
Description
2,4-Dimethylpiperidine, trans- is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. The trans- isomer of 2,4-Dimethylpiperidine is characterized by the two methyl groups being positioned on opposite sides of the ring, which is the thermodynamically favored configuration . Piperidines are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpiperidine, trans- can be achieved through the hydrogenation of functionalized pyridines. This process involves the use of a stable, commercially available rhodium compound, Rh2O3, as a catalyst under mild conditions . The reaction requires a pyridine substrate, a catalyst, and a hydrogen source. The hydrogenation of pyridines is a convenient method as it only requires these three components .
Industrial Production Methods
Industrial production methods for 2,4-Dimethylpiperidine, trans- typically involve the use of high-pressure hydrogenation equipment. The process is optimized to achieve high yield and high stereoselectivity, ensuring that the trans- isomer is predominantly formed . The use of heterogeneous catalysts, such as rhodium on carbon or alumina, is common in industrial settings to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpiperidine, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the piperidine ring into more oxidized forms.
Reduction: The hydrogenation process mentioned earlier is a form of reduction where pyridines are reduced to piperidines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a rhodium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products can include N-oxides or other oxidized derivatives of piperidine.
Reduction: The major product is 2,4-Dimethylpiperidine, trans- itself.
Substitution: Substituted piperidines with various functional groups depending on the reagents used.
Scientific Research Applications
2,4-Dimethylpiperidine, trans- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethylpiperidine, trans- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The specific pathways involved depend on the particular application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpiperidine: Another isomer with methyl groups at different positions.
2,5-Dimethylpiperidine: Similar structure but with methyl groups at the 2 and 5 positions.
Piperidine: The parent compound without any methyl substitutions.
Uniqueness
2,4-Dimethylpiperidine, trans- is unique due to its specific substitution pattern and the trans- configuration, which influences its chemical reactivity and biological activity. The trans- isomer is more stable and often exhibits different properties compared to its cis- counterpart .
Properties
CAS No. |
19683-92-2 |
---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(2S,4R)-2,4-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
QOZOFODNIBQPGN-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C |
Canonical SMILES |
CC1CCNC(C1)C |
Origin of Product |
United States |
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